molecular formula C17H12ClN5S B2399736 3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852373-54-7

3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2399736
CAS No.: 852373-54-7
M. Wt: 353.83
InChI Key: WBIKBVDOEFQPKI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyridazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 4-chlorobenzaldehyde with pyridine-3-thiol in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the triazolopyridazine core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both the chlorophenyl and pyridin-3-ylmethylthio groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-14-5-3-13(4-6-14)17-21-20-15-7-8-16(22-23(15)17)24-11-12-2-1-9-19-10-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIKBVDOEFQPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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